![molecular formula C20H23N5O B2963617 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 2108363-15-9](/img/structure/B2963617.png)
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a synthetic molecule that belongs to a class of compounds known for their diverse biological activities. With a complex structure featuring a triazole ring and a bicyclic octane framework, it holds potential for various applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multistep procedures starting from readily available starting materials. Key steps include the formation of the triazole ring through azide-alkyne cycloaddition (often referred to as 'click chemistry') and subsequent incorporation of the indole moiety.
Triazole Formation: Azide and alkyne precursors undergo a copper-catalyzed cycloaddition to form the triazole ring.
Indole Incorporation: The indole structure is introduced through a series of reactions, typically involving electrophilic aromatic substitution.
Bicyclic Octane Synthesis: This step involves constructing the 8-azabicyclo[3.2.1]octane scaffold, which may be achieved via cyclization reactions under specific conditions.
Industrial Production Methods
Industrial synthesis of such a complex compound requires optimization for scalability and cost-efficiency. The use of continuous flow chemistry and high-throughput screening can significantly streamline the process, allowing for the production of large quantities under controlled conditions.
化学反応の分析
This compound exhibits a variety of reactivity profiles:
Oxidation: Under oxidative conditions, it can form quinone-like structures.
Reduction: Reduction can lead to the cleavage of certain functional groups, modifying its activity.
Substitution Reactions: It can undergo nucleophilic substitutions, particularly at the indole nitrogen or triazole ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like permanganates or peroxides.
Reduction: Catalytic hydrogenation or use of metal hydrides.
Substitution: Utilization of alkyl halides or acyl halides for nucleophilic substitution.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Simplified analogs with fewer functional groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
This compound has found significant interest in several research areas:
Chemistry
As a Building Block: Used in the synthesis of more complex organic molecules.
Catalysis: Serves as a ligand in catalytic processes.
Biology
Enzyme Inhibition: Acts as an inhibitor for various enzymes due to its triazole and indole components.
Cell Signaling: Influences cellular pathways and has potential as a research tool in signal transduction studies.
Medicine
Antimicrobial Agent: Exhibits activity against a range of pathogens.
Anticancer Research: Shows potential in inhibiting cancer cell proliferation.
Neuropharmacology: Studied for its effects on neurotransmitter systems.
Industry
Material Science:
Pharmaceutical Intermediates: Used in the synthesis of active pharmaceutical ingredients (APIs).
作用機序
Molecular Targets and Pathways
The compound interacts with various molecular targets, primarily enzymes and receptors, through its triazole and indole moieties. It modulates biological pathways by binding to active sites or allosteric sites, leading to inhibition or activation of specific proteins.
類似化合物との比較
Unique Features
Structural Complexity: The bicyclic framework and triazole-indole combination are unique.
Biological Activity: Exhibits a broader range of activities compared to simpler analogs.
Similar Compounds
1-(1H-1,2,3-Triazol-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone: Similar in terms of triazole and indole presence but lacks the bicyclic octane structure.
8-Azabicyclo[3.2.1]octane Derivatives: Shares the bicyclic scaffold but with different substituents.
This article should provide a comprehensive overview of the compound and its various aspects
特性
IUPAC Name |
2-(1-methylindol-3-yl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-23-13-14(18-4-2-3-5-19(18)23)10-20(26)24-15-6-7-16(24)12-17(11-15)25-21-8-9-22-25/h2-5,8-9,13,15-17H,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSRLCCOFYLQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3C4CCC3CC(C4)N5N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
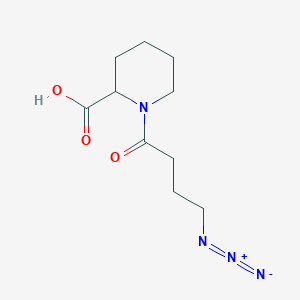
![N-[1-(2-benzylsulfanylpyrimidin-4-yl)oxy-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B2963536.png)
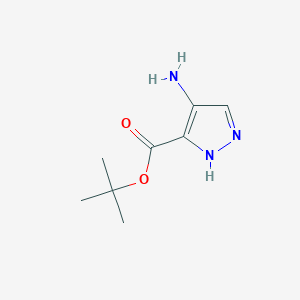
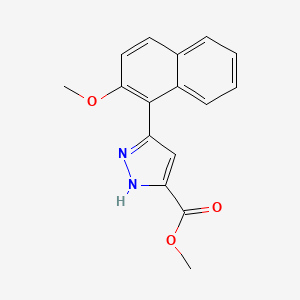
![4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2963541.png)

![2-(4-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2963545.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2963546.png)
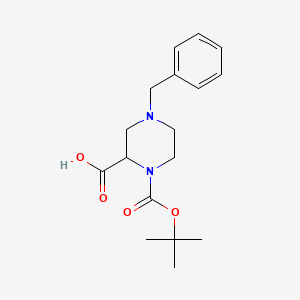
![ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate](/img/structure/B2963549.png)
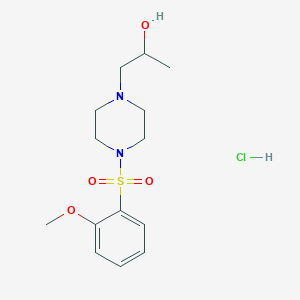
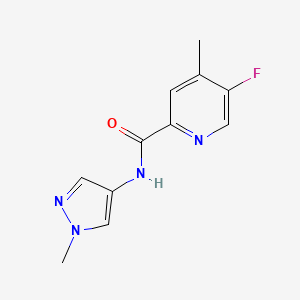
![5-(3,4-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2963556.png)
![2-{[1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2963557.png)
